2,6-Dimethyl-3-nitropyridine

Vue d'ensemble

Description

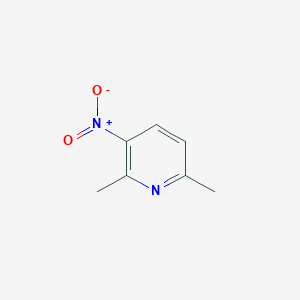

2,6-Dimethyl-3-nitropyridine is an organic compound with the molecular formula C7H8N2O2. It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a nitro group at the 3 position. This compound appears as an off-white to tan powder and is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-3-nitropyridine can be synthesized from 2,6-lutidine through a nitration reaction. The process involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the 3 position .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale nitration reactors. The process is optimized to achieve high yields and purity. The reaction mixture is carefully monitored, and the product is purified through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dimethyl-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: Although less common, the methyl groups can be oxidized to carboxylic acids under strong oxidative conditions

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Ammonia or amines in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide

Major Products:

Reduction: 2,6-Dimethyl-3-aminopyridine.

Substitution: 2,6-Dimethyl-3-alkylaminopyridine.

Oxidation: 2,6-Dimethyl-3-carboxypyridine

Applications De Recherche Scientifique

Pharmaceutical Development

2,6-Dimethyl-3-nitropyridine serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are investigated for their potential as calcium channel modulators and nitric oxide donors, which are crucial in cardiovascular research .

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their electronic properties and potential applications in catalysis and material science .

Organic Synthesis

The compound is used in organic synthesis as an intermediate for producing more complex molecules. For instance, it has been employed in the synthesis of imidazopyridines and other nitrogen-containing heterocycles that have biological activity .

Case Study 1: Calcium Channel Modulation

Research has demonstrated that derivatives of this compound exhibit calcium channel antagonist effects. A study focusing on dialkyl 1,4-dihydro derivatives showed promising results in modulating smooth muscle contraction, indicating potential therapeutic applications in treating hypertension .

Case Study 2: Nitration Reactions

A systematic study on the nitration of pyridine derivatives highlighted the efficiency of using this compound as a substrate. The research found that varying the reaction conditions could yield different regioisomers with high selectivity, which is crucial for tailoring compounds for specific biological activities .

Table 1: Comparison of Synthesis Methods for this compound

| Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Direct Nitration | 75 | HNO₃/H₂SO₄ at room temperature |

| Nitration with SO₂ | 90 | N₂O₅ in nitromethane |

| Microwave-Assisted Synthesis | 85 | Microwave irradiation |

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Calcium Channel Blocker | 5 |

| Derivative A | Nitric Oxide Donor | 10 |

| Derivative B | Antimicrobial | 12 |

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The compound’s effects are mediated through pathways involving oxidative stress and DNA damage .

Comparaison Avec Des Composés Similaires

- 3-Nitro-2,6-lutidine

- 2,6-Dimethyl-4-nitropyridine

- 2,6-Dimethyl-3-aminopyridine

Comparison: 2,6-Dimethyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 3-nitro-2,6-lutidine, it has a higher reactivity towards nucleophilic substitution due to the electron-donating effect of the methyl groups. In contrast to 2,6-Dimethyl-4-nitropyridine, it exhibits different regioselectivity in reactions, making it valuable for selective synthesis .

Activité Biologique

2,6-Dimethyl-3-nitropyridine (DMNP) is a heterocyclic organic compound notable for its diverse biological activities. The compound's unique structure, which includes two methyl groups and a nitro group on the pyridine ring, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of DMNP, focusing on its antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities.

Antimicrobial Activity

Research indicates that DMNP exhibits antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) values for DMNP were found to be comparable to those of standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Penicillin) |

| Escherichia coli | 64 | 32 (Ampicillin) |

| Pseudomonas aeruginosa | 128 | 64 (Ciprofloxacin) |

Anti-inflammatory Effects

In addition to its antimicrobial activity, DMNP has been investigated for its anti-inflammatory effects . In vitro studies demonstrated that DMNP significantly reduced the production of pro-inflammatory cytokines in human cell lines. The compound's mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation .

Urease Inhibition

Another significant biological activity of DMNP is its ability to inhibit urease, an enzyme critical for the survival of pathogens like Helicobacter pylori. Urease inhibitors are essential in developing treatments for infections caused by this bacterium. Recent studies reported that DMNP derivatives exhibited potent urease inhibition with IC50 values lower than those of established inhibitors like thiourea .

| Compound | IC50 (µM) | Standard Urease Inhibitor IC50 (µM) |

|---|---|---|

| DMNP Derivative | 2.0 | 23.2 |

| Thiourea | 23.2 | - |

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of DMNP against various pathogens. The results indicated that DMNP could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with promising potential for further development into therapeutic agents.

- Inflammation Model : In a controlled laboratory setting, DMNP was tested on human macrophage cell lines subjected to inflammatory stimuli. The results showed a significant reduction in TNF-alpha and IL-6 levels, suggesting that DMNP could be beneficial in managing inflammatory diseases .

- Urease Inhibition Assay : An assay was conducted to assess the urease inhibitory activity of DMNP derivatives against H. pylori. The findings revealed that specific modifications to the DMNP structure enhanced its inhibitory potency significantly compared to traditional urease inhibitors .

Propriétés

IUPAC Name |

2,6-dimethyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-7(9(10)11)6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETHUDGJSSKZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165816 | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15513-52-7 | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15513-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015513527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15513-52-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,6-dimethyl-3-nitropyridine derivatives influence their activity as calcium channel modulators?

A: Research has shown that the substituents at the C-4 position of the this compound core significantly impact calcium channel modulation activity [, ]. For instance, a study found that compounds with a C-4 2-trifluoromethylphenyl, 2-pyridyl, or benzofurazan-4-yl substituent generally exhibited more potent smooth muscle calcium channel antagonist activity than those with a C-4 3-pyridyl or 4-pyridyl substituent []. Interestingly, the point of attachment of isomeric pyridyl substituents at the C-4 position also played a role, with 2-pyridyl demonstrating greater potency than 3-pyridyl and 4-pyridyl isomers []. Furthermore, replacing the traditional C-4 aryl or heteroaryl substituents with a C-4 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl (uracil) substituent resulted in a loss of in vitro calcium channel antagonist activity, suggesting that this modification is not a suitable bioisostere for calcium channel modulation [].

Q2: Can this compound derivatives function as nitric oxide donors?

A: While some this compound derivatives were designed to incorporate an O2‐alkyl‐1‐(pyrrolidin‐1‐yl)diazen‐1‐ium‐1,2‐diolate ester moiety as a potential nitric oxide donor, studies revealed that this particular moiety was not effective for nitric oxide release []. In vitro incubation with l-cysteine, rat serum, or pig liver esterase resulted in less than 1% nitric oxide release, indicating that this specific structural modification did not confer the desired nitric oxide donating properties [].

Q3: Have there been any attempts to explore alternative applications for this compound derivatives beyond calcium channel modulation?

A: Yes, research has explored the use of this compound derivatives as precursors for indole synthesis [, ]. Specifically, 4-alkyl-2,6-dimethyl-3-nitropyridine methiodides have been successfully utilized in recyclization reactions in the presence of ketones to yield indole derivatives [, ]. This highlights the versatility of the this compound scaffold for exploring diverse chemical transformations and potential applications in synthetic chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.